4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide
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Overview
Description
4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10ClN3O4S2 It is a derivative of benzene and contains both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide typically involves the chlorination of 5-methylbenzene-1,3-disulfonamide followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and substituted benzene derivatives .
Scientific Research Applications
4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloro-1,3-benzenedisulfonamide
- 4-Amino-6-chloro-1,3-benzenedisulfonamide
- 4-Amino-6-chloro-1,3-benzenedisulfonamide
Uniqueness
4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other similar compounds, potentially leading to different reactivity and applications .
Properties
CAS No. |
54295-77-1 |
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Molecular Formula |
C7H10ClN3O4S2 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
4-amino-6-chloro-5-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H10ClN3O4S2/c1-3-6(8)4(16(10,12)13)2-5(7(3)9)17(11,14)15/h2H,9H2,1H3,(H2,10,12,13)(H2,11,14,15) |
InChI Key |
BIZYKPCIWRGRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
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